molecular formula C26H23N3OS B5084275 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one

Cat. No.: B5084275
M. Wt: 425.5 g/mol
InChI Key: KBVYUYNUCNIYTI-UHFFFAOYSA-N
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Description

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one typically involves the reaction of a pyrazole derivative with a thiazolidinone precursor. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in optimizing the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its biological effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound can affect various signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

  • 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-1,3-thiazolidin-4-one
  • 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one

These compounds share similar structural features but may differ in their biological activities and applications. The presence of different substituents on the aromatic rings can significantly influence their properties and effectiveness.

Properties

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS/c1-19-12-14-20(15-13-19)16-28-24(30)18-31-26(28)23-17-29(22-10-6-3-7-11-22)27-25(23)21-8-4-2-5-9-21/h2-15,17,26H,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVYUYNUCNIYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(SCC2=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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